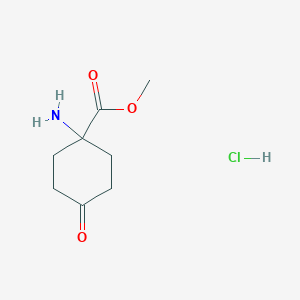

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl

CAS No.:

Cat. No.: VC13750857

Molecular Formula: C8H14ClNO3

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClNO3 |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | methyl 1-amino-4-oxocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO3.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h2-5,9H2,1H3;1H |

| Standard InChI Key | YPMONKFLTNHGRE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCC(=O)CC1)N.Cl |

| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)N.Cl |

Introduction

Structural and Molecular Characteristics

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl features a cyclohexane ring substituted with a methyl carboxylate group at position 1, an amino group at position 1, and a ketone at position 4. The hydrochloride salt enhances stability and solubility in polar solvents . Key molecular descriptors include:

The trans-configuration of substituents is often preferred in bioactive derivatives, as seen in analogous compounds like trans-4-aminocyclohexanecarboxylate .

Synthesis and Manufacturing Approaches

Stepwise Synthesis from Cyclohexanone

The primary synthesis route involves two steps:

-

Formation of Methyl 4-Oxocyclohexanecarboxylate: Cyclohexanone reacts with methyl chloroformate under basic conditions to yield the keto-ester intermediate .

-

Reductive Amination: The ketone is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride, followed by HCl treatment to form the hydrochloride salt .

This method achieves moderate yields (50–70%) but requires careful control of reaction conditions to avoid over-reduction.

Alternative Routes via Diels-Alder Cycloaddition

A patent-pending approach employs Diels-Alder cycloaddition of Danishefsky’s diene with methyl 2-acetamidoacrylate to generate a bicyclic enone intermediate, which is subsequently functionalized to introduce the amino and ketone groups . This method offers superior stereocontrol, critical for producing enantiomerically pure derivatives .

Boc-Protected Intermediate Strategy

The tert-butoxycarbonyl (Boc) group is utilized to protect the amine during synthesis. Methyl 1-(Boc-amino)-4-oxo-cyclohexanecarboxylate (C₁₃H₂₁NO₅) is synthesized first, followed by Boc deprotection using HCl in dioxane to yield the final hydrochloride salt . This strategy prevents side reactions and improves isolability .

Chemical Reactivity and Functionalization

The compound’s ketone and amino groups enable diverse transformations:

Oxidation and Reduction

-

Ketone Reduction: Catalytic hydrogenation converts the ketone to a secondary alcohol, producing methyl 1-amino-4-hydroxycyclohexanecarboxylate, a precursor to constrained β-amino acids .

-

Amine Oxidation: Treatment with peroxides yields nitroso or nitroxide derivatives, useful in radical chemistry.

Nucleophilic Substitution

The amino group undergoes acylation or alkylation. For example, reaction with acetic anhydride forms the acetamide derivative, while benzyl chloride produces N-benzyl variants .

Enantioselective Applications

Chiral thiourea catalysts, such as (R,R)-1,2-diphenylethylenediamine-derived thioureas, enable asymmetric Michael additions with nitroalkenes, yielding enantiomerically enriched adducts (e.g., methyl 1-(2-nitro-1-phenylethyl)-2-oxocyclohexanecarboxylate) . These reactions exhibit >90% enantiomeric excess (ee) under mild conditions .

Industrial and Research Applications

Polymer Chemistry

4-(Aminomethyl)cyclohexanecarboxylic acid, a hydrolysis product, serves as a monomer in polyamide synthesis. Its rigid cyclohexane backbone improves thermal stability and mechanical strength in polymers .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing (R)-Phenibut, a GABA-B agonist used to treat anxiety . Asymmetric catalysis methods enable cost-effective large-scale production .

Agricultural Chemistry

Quaternary ammonium derivatives act as plant growth regulators, enhancing drought resistance in crops like wheat and rice .

Future Directions and Challenges

Scalable Synthesis

Current methods rely on costly reagents like Danishefsky’s diene. Research into flow chemistry and biocatalysis could reduce production costs .

Targeted Drug Delivery

Functionalizing the amine with polyethylene glycol (PEG) chains may improve pharmacokinetics for CNS-targeted therapies .

Environmental Impact

Studies on biodegradation pathways are needed to assess ecotoxicity, particularly for agricultural applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume